N-(2-fluorothiophen-3-yl)acetamide
Description
N-(2-fluorothiophen-3-yl)acetamide is a fluorinated thiophene derivative featuring an acetamide group attached to the 3-position of a 2-fluorothiophene ring. The fluorine atom at the 2-position of the thiophene ring enhances metabolic stability and influences electronic properties, while the acetamide group provides hydrogen-bonding capabilities critical for molecular interactions .
Properties
Molecular Formula |
C6H6FNOS |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
N-(2-fluorothiophen-3-yl)acetamide |
InChI |
InChI=1S/C6H6FNOS/c1-4(9)8-5-2-3-10-6(5)7/h2-3H,1H3,(H,8,9) |
InChI Key |
MRYQMGPNDAOTMT-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(SC=C1)F |
Canonical SMILES |
CC(=O)NC1=C(SC=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Features :
- Molecular Formula: C₆H₆FNO₃S (inferred).
- Structural Highlights : Fluorine substitution at thiophene C2, acetamide at C2.
- Potential Applications: Antimicrobial, anti-inflammatory, or kinase inhibition (inferred from structural analogs) .
The following table and analysis highlight structural, functional, and biological distinctions between N-(2-fluorothiophen-3-yl)acetamide and key analogues.
Table 1: Structural and Functional Comparison
Analysis of Structural and Functional Differences
Electronic and Steric Effects
- Fluorine vs. Fluorine’s electronegativity also enhances electron-withdrawing effects, which may stabilize charge-transfer interactions .
- Dual Heterocycles : Compounds like N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide exhibit broader reactivity due to furan’s oxygen atom and thiophene’s sulfur, enabling interactions with diverse biological targets. However, this complexity may reduce synthetic yield compared to the simpler fluorothiophene-acetamide.
Key Research Insights
- Fluorine’s Role : Fluorination at the thiophene C2 position, as seen in the target compound, is a common strategy to improve metabolic stability in drug design .
- Structure-Activity Relationships (SAR) : Simpler acetamides like this compound may offer a balance between activity and synthetic feasibility compared to bulkier analogs .
Future Research
- Biological Screening : Prioritize assays for antimicrobial, anti-inflammatory, and kinase inhibition.
- Crystallography : Resolve the crystal structure to analyze hydrogen-bonding patterns, as done for 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide .
- SAR Expansion : Introduce substituents (e.g., methylthio, methoxy) to explore activity modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
